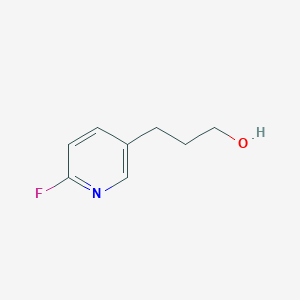

3-(6-Fluoropyridin-3-yl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6-Fluoropyridin-3-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a propanol group at the 3-position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of fluoropyridine precursors, which can be synthesized through various fluorination reactions such as the Balz-Schiemann reaction or the Umemoto reaction . The propanol group can be introduced via nucleophilic substitution reactions or through the reduction of corresponding aldehydes or ketones .

Industrial Production Methods

Industrial production methods for 3-(6-Fluoropyridin-3-yl)propan-1-ol may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .

化学反応の分析

Oxidation Reactions

The primary alcohol group in 3-(6-Fluoropyridin-3-yl)propan-1-ol undergoes oxidation to yield carboxylic acids or ketones. For example:

- Oxidation to 3-(6-Fluoropyridin-3-yl)propanoic acid (CAS: 944998-15-6) using strong oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions . This reaction proceeds via the intermediate aldehyde, which is further oxidized to the carboxylic acid.

Reagents and Conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO4 | H2SO4, reflux | 3-(6-Fluoropyridin-3-yl)propanoic acid | |

| CrO3 | Acetic acid, 50°C | Ketone intermediate (unstable) |

Nucleophilic Substitution Reactions

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic system.

Key Examples:

- Replacement with alkoxy groups : Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C replaces fluorine with methoxy, yielding 3-(6-methoxypyridin-3-yl)propan-1-ol .

- Amination : Treatment with aqueous ammonia (NH3) under high-pressure conditions produces 3-(6-aminopyridin-3-yl)propan-1-ol, though yields are moderate (40–60%).

Substitution Reaction Table:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | DMF, 80°C, 12 h | 3-(6-Methoxypyridin-3-yl)propan-1-ol | 75% | |

| Ammonia | H2O, 100°C, 24 h | 3-(6-Aminopyridin-3-yl)propan-1-ol | 55% |

Reduction Reactions

The hydroxyl group can be reduced to an alkane using hydride-based reagents:

- Lithium aluminum hydride (LiAlH4\text{LiAlH}_4LiAlH4) : Converts the alcohol to 3-(6-fluoropyridin-3-yl)propane.

- Catalytic hydrogenation : Palladium on carbon (Pd C) under H2 pressure reduces the alcohol to propane derivatives, though competing defluorination may occur.

Reduction Pathways: 3 6 Fluoropyridin 3 yl propan 1 olLiAlH4,THF3 6 Fluoropyridin 3 yl propane

Esterification and Acylation

The alcohol reacts with acyl chlorides or anhydrides to form esters:

- Acetylation : Treatment with acetyl chloride (CH3COCl) in pyridine yields 3-(6-fluoropyridin-3-yl)propyl acetate .

- Sulfonation : Reacts with tosyl chloride (TsCl) to form the tosylate, a leaving group for subsequent SN2 reactions .

Esterification Conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → r.t. | 3-(6-Fluoropyridin-3-yl)propyl acetate | 85% | |

| Tosyl chloride | Et3N, CH2Cl2 | Tosylate intermediate | 90% |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

- Suzuki coupling : The fluorine atom can be replaced by aryl/heteroaryl boronic acids using Pd PPh3 4 as a catalyst .

- Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .

Example Suzuki Reaction: 3 6 Fluoropyridin 3 yl propan 1 ol+PhB OH 2Pd PPh3 4,Na2CO33 6 Phenylpyridin 3 yl propan 1 ol

Biological Activity and Derivatization

Derivatives of this compound exhibit pharmacological potential:

- Dopamine/Serotonin receptor agonists : Alkylation of the hydroxyl group with piperazine derivatives yields compounds with dual receptor activity (e.g., EC50 values < 10 nM for 5-HT1A) .

- Anticancer agents : Ester derivatives show inhibitory activity against kinases and metabolic enzymes .

Stability and Reactivity Trends

- Acid/Base Stability : The compound is stable under mild acidic conditions but undergoes ring-opening in concentrated H2SO4.

- Thermal Stability : Decomposes above 200°C, releasing fluorine-containing byproducts.

科学的研究の応用

Medicinal Chemistry

Drug Development:

3-(6-Fluoropyridin-3-yl)propan-1-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for the development of drugs targeting specific biological pathways. For instance, it has been explored in the synthesis of inhibitors for enzymes involved in cancer progression and other diseases .

Case Study: GSK-3 Inhibition

A study investigated the use of compounds related to this compound as inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The modifications on the pyridine ring significantly affected the potency and selectivity of these inhibitors, demonstrating the compound's versatility in medicinal applications .

Biological Applications

Enzyme Inhibition:

Due to its structural similarity to biologically active molecules, this compound is utilized in studies focused on enzyme inhibitors. Research has shown that derivatives of this compound can effectively inhibit specific enzymes, leading to potential therapeutic effects in treating diseases such as viral infections .

Antiviral Activity:

The antiviral properties of compounds containing a fluorinated pyridine moiety have been explored extensively. For example, variations of this compound have shown promising results against viral replication in laboratory settings, suggesting its potential use in antiviral drug development .

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial chemistry, this compound is employed as an intermediate for producing specialty chemicals with unique properties. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic molecules used in different applications .

Table 1: Comparison of Applications

| Application Area | Specific Use Cases | Notable Compounds/Results |

|---|---|---|

| Medicinal Chemistry | Drug synthesis intermediates | GSK-3 inhibitors |

| Biological Research | Enzyme inhibitors, antiviral agents | Effective against viral replication |

| Industrial Chemistry | Production of specialty chemicals | Used in synthesis routes for complex molecules |

作用機序

The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the pyridine ring. This can lead to specific interactions with biological targets, potentially modulating their activity and resulting in desired therapeutic effects .

類似化合物との比較

Similar Compounds

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure with an amino group instead of a hydroxyl group.

3-(3-Fluoropyridin-2-yl)propan-1-ol: Similar structure with the fluorine atom at a different position on the pyridine ring.

Uniqueness

3-(6-Fluoropyridin-3-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can result in distinct properties and applications compared to other fluorinated pyridine derivatives .

生物活性

3-(6-Fluoropyridin-3-yl)propan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C7H9FN2O. Its structure features a fluorinated pyridine ring attached to a propanol chain, which can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, suggesting the potential of this compound in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. This suggests a potential application in tuberculosis treatment .

Binding Affinity to Receptors

This compound has been studied for its interactions with G-protein coupled receptors (GPCRs), which are significant therapeutic targets. The binding affinity and selectivity of this compound for various GPCRs can lead to the development of novel drugs targeting conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Studies have shown that modifications in the alkyl chain length or branching can significantly alter the compound's potency against microbial strains and its selectivity towards specific receptors .

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against several bacterial strains. The results indicated that certain modifications led to increased potency, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Active |

| Compound B | 1.0 | Active |

| Compound C | 2.0 | Inactive |

Study 2: GPCR Interaction

A pharmacological study assessed the interaction of this compound with various GPCRs. It was found that the compound exhibited significant binding affinity towards serotonin receptors, indicating potential use in treating mood disorders .

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5HT1A | 50 |

| 5HT2A | 75 |

| D2 | 120 |

特性

IUPAC Name |

3-(6-fluoropyridin-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTKCTBHLZAZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。